![molecular formula C20H23N3O3S2 B2465982 N-(benzo[d]thiazol-5-yl)-4-(N,N-dipropylsulfamoyl)benzamide CAS No. 923070-09-1](/img/structure/B2465982.png)
N-(benzo[d]thiazol-5-yl)-4-(N,N-dipropylsulfamoyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(benzo[d]thiazol-5-yl)-4-(N,N-dipropylsulfamoyl)benzamide, also known as BZ-423, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of benzamide derivatives and has been found to possess various biological properties, including anti-inflammatory and immunomodulatory effects.
Applications De Recherche Scientifique
Antimicrobial Applications
Synthesized derivatives of N-(benzo[d]thiazol-5-yl)-4-(N,N-dipropylsulfamoyl)benzamide have shown significant antimicrobial activity. For instance, a study synthesized various N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and benzamide ethers, which displayed potent antimicrobial properties against both Gram-positive and Gram-negative bacterial strains, as well as fungal strains. Some of these compounds were more effective than reference drugs, particularly against Gram-positive bacteria (Bikobo et al., 2017).
Another research synthesized a series of 2-hydroxy benzamides and their alkoxy derivatives, exhibiting promising antifungal activities. These compounds were tested against various fungal species, indicating the potential of N-(benzo[d]thiazol-5-yl)-4-(N,N-dipropylsulfamoyl)benzamide derivatives in antifungal applications (Narayana et al., 2004).
Cancer Research
Some derivatives have shown potential in anticancer research. A study on substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides indicated that these compounds exhibited moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer, with some derivatives showing higher activity than the reference drug (Ravinaik et al., 2021).
In a related study, 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones were synthesized and evaluated as antibacterial agents. Among the synthesized compounds, two exhibited promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. The compounds were also non-cytotoxic to mammalian cell lines, suggesting their potential in cancer research (Palkar et al., 2017).
Gelation and Supramolecular Chemistry
- N-(thiazol-2-yl)benzamide derivatives have been synthesized and investigated for their gelation behavior. This research elucidated the role of methyl functionality and multiple non-covalent interactions on gelation behavior, providing insights into the potential use of these compounds in supramolecular chemistry and material science applications (Yadav & Ballabh, 2020).
Cardiovascular Research
- Derivatives of N-(benzo[d]thiazol-2-yl)benzamide have been identified as potential up-regulators of human ATP-binding cassette transporter A1 (ABCA1) and scavenger receptor class B type I (CLA-1), which are crucial in anti-atherosclerotic research. This study proposed a structure-activity relationship for these compounds, highlighting their potential as leads for developing new drugs to prevent and treat atherosclerosis (Shu-yi, 2013).
Propriétés
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-4-(dipropylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S2/c1-3-11-23(12-4-2)28(25,26)17-8-5-15(6-9-17)20(24)22-16-7-10-19-18(13-16)21-14-27-19/h5-10,13-14H,3-4,11-12H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BORRZSLGVNQTKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)SC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d]thiazol-5-yl)-4-(N,N-dipropylsulfamoyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

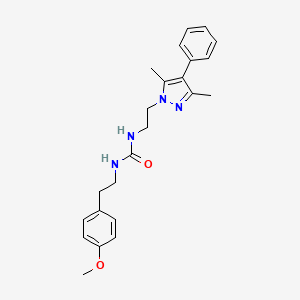

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide](/img/structure/B2465905.png)
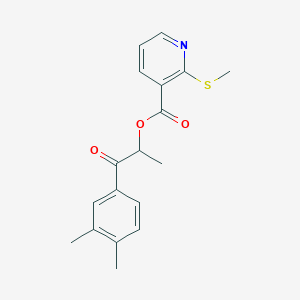
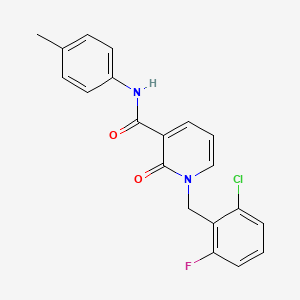
![5-Acetyl-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-3-carboxylic acid](/img/structure/B2465908.png)
![4-bromo-N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2465911.png)
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2465912.png)

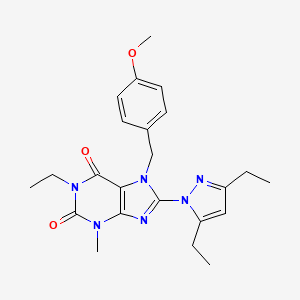

![1-(3,4-dimethylphenyl)-8-methoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2465919.png)
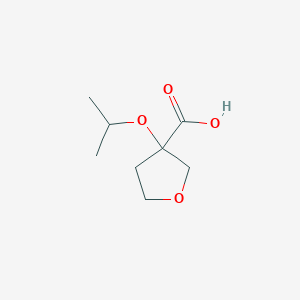
![Methyl 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylate](/img/structure/B2465921.png)